![molecular formula C6H12Na6O24P6 B607941 Hexasodium phytate CAS No. 34367-89-0](/img/structure/B607941.png)
Hexasodium phytate
Übersicht
Beschreibung
Hexasodium phytate, also known as SNF472, is a compound with the molecular formula C6H12Na6O24P6 . It is a hydroxyapatite formation inhibitor and has potential applications in the treatment of vascular calcification and calciphylaxis . It also exhibits antioxidant and anticancer activities .
Molecular Structure Analysis
The molecular structure of Hexasodium phytate is represented by the IUPAC name: hexasodium; [2,3,4,5,6-pentakis [[hydroxy (oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate . Its molecular weight is 791.93 g/mol .
Chemical Reactions Analysis
Hexasodium phytate has been found to have exposure-dependent effects on hydroxyapatite crystallization . It is also known to chelate multivalent metal ions, particularly zinc, calcium, and iron .
Physical And Chemical Properties Analysis
Hexasodium phytate is a white solid or liquid that is soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid conditions . Its molecular weight is 791.93 g/mol .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Hexasodium phytate has been studied for its potential benefits in cardiovascular health . In a randomized, placebo-controlled study, patients on dialysis with cardiovascular calcification were given an infusion of hexasodium phytate for 52 weeks. The results showed a significant reduction in the progression of coronary artery calcification .
Pharmacokinetics and Pharmacodynamics
The same study also examined the pharmacokinetics (PK) and pharmacodynamics (PD) of hexasodium phytate . The plasma concentrations of hexasodium phytate were measured using validated liquid chromatography-mass spectroscopy, and hydroxyapatite crystallization in plasma was measured by validated spectrophotometry .
Inhibition of Hydroxyapatite Crystallization
Hexasodium phytate has been shown to inhibit hydroxyapatite crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium and no deleterious effects .
4. Treatment of Calciphylaxis and Cardiovascular Calcification Hexasodium phytate is being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients .
Anti-Oxidant Properties
Research has shown that phytate may offer anti-oxidant properties .
Anti-Inflammatory Properties
Phytate may also have anti-inflammatory properties .
Anti-Cancer Properties
Phytate has been studied for its potential anti-cancer properties .
Neuroprotective Properties
Wirkmechanismus
Target of Action
Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .
Mode of Action
Hexasodium phytate acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .
Biochemical Pathways
The primary biochemical pathway affected by hexasodium phytate is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, hexasodium phytate can effectively block the production and deposition of ectopic calcium .
Pharmacokinetics
It is known that the compound is administered intravenously . In a study, it was found that hexasodium phytate has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of hexasodium phytate.
Result of Action
The primary result of hexasodium phytate’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of hexasodium phytate in inhibiting vascular calcification have been confirmed in clinical studies .
Action Environment
The action of hexasodium phytate can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.
Zukünftige Richtungen
Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .
Eigenschaften
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.